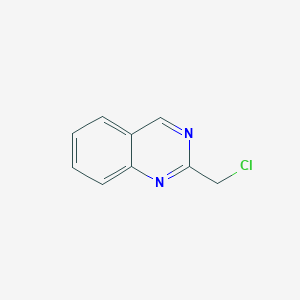

2-(Chloromethyl)quinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-16-19-17(23-20-16)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQISIHAJCWICIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NOC(=N2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351424 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6148-18-1 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Chloromethyl Quinazoline and Its Derivatives

Classical and Contemporary Approaches to Quinazoline (B50416) Ring Formation

The formation of the quinazoline ring system is the foundational step in synthesizing 2-(chloromethyl)quinazoline. Various classical and modern methods have been developed, often starting from readily available ortho-substituted aniline (B41778) derivatives.

Niementowski Quinazoline Synthesis and its Modifications

The Niementowski quinazoline synthesis is a classical method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). wikipedia.org The traditional reaction involves heating anthranilic acid with an excess of an amide, such as formamide, at elevated temperatures (120-150°C). bu.edu.egarabjchem.org

Modifications of this reaction have been developed to improve yields and expand its scope. For instance, microwave-assisted Niementowski reactions have been shown to be rapid and efficient. ijprajournal.com A significant modification for the direct synthesis of a precursor to the target compound involves the reaction of 2-amino-5-nitrobenzoic acid with chloroacetamide. This reaction, which can be performed under microwave irradiation, yields 2-chloromethyl-6-nitroquinazolin-4(3H)-one, an intermediate that can be further processed to obtain derivatives of this compound. ijprajournal.comrsc.org

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

| Anthranilic acid | Formamide | 4(3H)-Quinazolinone | 120°C | Nearly quantitative | bu.edu.eg |

| 2-Amino-5-nitrobenzoic acid | Chloroacetamide | 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | Microwave (60 W), 20 min | Good | ijprajournal.comrsc.org |

Cyclization Reactions Utilizing o-Anthranilic Acid Derivatives

Derivatives of o-anthranilic acid are common precursors for quinazoline synthesis. A highly effective and improved one-step method for synthesizing 2-chloromethyl-4(3H)-quinazolinones involves the condensation of various substituted o-anthranilic acids with chloroacetonitrile (B46850). mdpi.comnih.gov This reaction is typically carried out in a solvent like methanol (B129727) at room temperature, offering a direct route to the desired quinazolinone core with the chloromethyl group already installed. mdpi.com The reaction demonstrates good generality, with unsubstituted o-anthranilic acid providing the highest yield. mdpi.com

| o-Anthranilic Acid Derivative | Reagent | Solvent | Yield | Reference |

| o-Anthranilic acid | Chloroacetonitrile | Methanol | 88% | mdpi.com |

| 7-Fluoro-2-aminobenzoic acid | Chloroacetonitrile | Methanol | - | mdpi.com |

| 6-Ethyl-2-aminobenzoic acid | Chloroacetonitrile | Methanol | - | mdpi.com |

Other strategies involving o-anthranilic acid derivatives include their conversion into anthranilamides, followed by cyclization, or direct cyclization with formic acid or its derivatives. bu.edu.eg An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has also been developed starting from anthranilic acid derivatives in water, which can potentially be adapted for the synthesis of related structures. jst.go.jp

Reactions Involving o-Aminoacetophenone and Related Precursors

O-Aminoacetophenone and its related ketones are versatile starting materials for the synthesis of 4-substituted quinazolines, including those with a 2-(chloromethyl) group. Several synthetic pathways have been reported.

One common multi-step approach begins with the condensation of o-aminoacetophenone with hydroxylamine (B1172632) hydrochloride to form an oxime. This intermediate is then cyclized with chloroacetyl chloride to yield 2-chloromethyl-4-methylquinazoline-3-oxide, which is subsequently reduced using a reagent like phosphorus trichloride (B1173362) to afford the final product, 2-chloromethyl-4-methylquinazoline.

A more direct route involves the cyclization of o-aminoacetophenone with chloroacetonitrile, catalyzed by hydrogen chloride. Another method utilizes the reaction of o-aminoacetophenone with 2-chloroacetamide (B119443) in the presence of a catalyst such as phosphoric acid, followed by refluxing to achieve cyclization and yield 2-(chloromethyl)-4-methylquinazoline. chemicalbook.com The yield for this particular method has been reported to be as high as 94.26%. chemicalbook.com

Modern approaches also include three-component, one-pot reactions. For example, 2-aminoarylketones can react with alcohols and ammonium (B1175870) acetate, co-oxidized by manganese dioxide (MnO2) and tert-butyl hydroperoxide (TBHP), to furnish 2,4-substituted quinazolines in moderate to excellent yields. thieme-connect.com

| Starting Material | Reagents | Key Steps | Final Product | Yield | Reference |

| o-Aminoacetophenone | 1. Hydroxylamine HCl2. Chloroacetyl chloride3. PCl₃ | Oxime formation, cyclization, reduction | 2-Chloromethyl-4-methylquinazoline | Low | |

| o-Aminoacetophenone | Chloroacetonitrile, HCl | Catalyzed cyclization | 2-Chloromethyl-4-methylquinazoline | High | |

| o-Aminoacetophenone | 2-Chloroacetamide, H₃PO₄ | Catalyzed condensation and cyclization | 2-Chloromethyl-4-methylquinazoline | 94.26% | chemicalbook.com |

| 2-Aminoacetophenone | Benzyl alcohol, NH₄OAc, MnO₂, TBHP | One-pot, three-component reaction | 2-Phenyl-4-methylquinazoline | 88% | thieme-connect.com |

Targeted Introduction of the 2-(Chloromethyl) Group

After the formation of the quinazoline ring, or concurrently during its synthesis, the 2-(chloromethyl) group must be introduced. This can be achieved through direct chloromethylation of a pre-formed quinazoline or as part of a one-pot or multi-step sequence.

Alkylation Reactions for Site-Specific Chloromethylation

Site-specific chloromethylation typically involves the reaction of a quinazoline or quinazolinone precursor with a chloromethylating agent. For instance, a pre-formed 4-morpholin-4-ylquinazoline can be selectively chloromethylated at the 2-position using reagents like chloromethyl methyl ether or a combination of paraformaldehyde and hydrochloric acid. This type of reaction is a Friedel-Crafts-like alkylation, where the quinazoline nucleus acts as the nucleophile. evitachem.com The conditions for these reactions often involve a Lewis acid catalyst or basic conditions to facilitate the substitution. evitachem.com This approach is valuable when the quinazoline core is assembled first and the reactive chloromethyl group is introduced in a later step.

One-Pot and Multi-Step Synthetic Sequences

Many synthetic strategies for this compound and its derivatives are designed as efficient one-pot or sequential multi-step processes.

An example of a multi-step synthesis starts with 2-amino-5-chlorobenzophenone, which undergoes chloroacetylation with chloroacetyl chloride. evitachem.com The resulting amide is converted to an iminochloride, which is then cyclized with hydroxylamine hydrochloride to form 2-(chloromethyl)-6-methyl-4-phenyl-quinazoline 3-oxide. evitachem.com

Conversely, improved one-pot syntheses have been developed to increase efficiency. A notable example is the reaction of o-anthranilic acids with chloroacetonitrile in methanol, which directly yields 2-chloromethyl-4(3H)-quinazolinones in a single step without the need to isolate intermediates. mdpi.comnih.gov This method is advantageous due to its simplicity and high yields. mdpi.com Another one-pot process starts from o-aminobenzamides, which are converted to chloromethylquinazolinones and can be further functionalized in the same reaction vessel. These one-pot procedures are often scalable and generate less waste compared to traditional multi-step syntheses. jst.go.jp

Advanced Synthetic Methodologies

Recent progress in synthetic organic chemistry has introduced powerful techniques for the construction of the quinazoline ring system. These advanced methods, including microwave-assisted synthesis, transition metal catalysis, and sustainable approaches, provide streamlined pathways to these important heterocyclic compounds. magnusconferences.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity. researchgate.netnih.govnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, leading to a significant reduction in energy consumption and the potential for cleaner reaction profiles. researchgate.netfrontiersin.org

The synthesis of quinazoline and its derivatives has greatly benefited from this technology. For instance, aza-Wittig reactions of N-imidoyliminophosphorane with aldehydes under domestic microwave irradiation (300 W) for just 3–4 minutes have yielded the desired quinazolines in good yields. nih.gov Similarly, the Niementowski reaction, a classical method for preparing quinazolinones, has been adapted to solvent-free microwave conditions, demonstrating the method's operational simplicity and high purity of products. frontiersin.org

In a direct comparison for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives, the microwave-assisted procedure in 2-propanol reduced the reaction time from 12 hours under classical heating to just 20 minutes, with an associated increase in yield. nih.gov Furthermore, fast and environmentally friendly microwave-irradiated reactions have been developed for the "green synthesis" of new 2-substituted quinazoline derivatives from 2-chloromethyl-3-methylquinazolin-4(3H)-one in an aqueous medium. rsc.org

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis (MWAS) for Quinazoline Derivatives

| Product | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Conditions (MWAS) | Yield (MWAS) | Reference |

|---|---|---|---|---|---|

| Quinazolinone derivatives | 3-6 hours | 48-89% | 10-20 minutes | 66-97% | researchgate.net |

| N-arylheterocyclic substituted-4-aminoquinazolines | 12 hours | Lower | 20 minutes | Higher | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Classical heating in water | Moderate to good | Microwave irradiation in water | Moderate to good (25-82%) | researchgate.net |

This table presents a summary of comparative data, highlighting the general trend of reduced reaction times and improved yields with MWAS.

Transition metal-catalyzed reactions have become indispensable tools for synthesizing complex heterocyclic compounds like quinazolines, offering high efficiency and atom economy. nih.govmdpi.com These catalytic methods often avoid the need for pre-functionalized substrates and reduce waste, representing a more straightforward and environmentally benign approach compared to traditional syntheses. mdpi.com A variety of transition metals, including both precious and earth-abundant metals like manganese, iron, and cobalt, have been successfully employed. nih.govmdpi.comresearchgate.net

Manganese (Mn): As an earth-abundant and less toxic metal, manganese has gained attention for C-H functionalization reactions. mdpi.com Protocols have been developed for the synthesis of quinazolines using manganese catalysts. For example, a robust and reusable α-MnO₂ heterogeneous catalyst has been used for the reaction of 2-aminobenzylamines with alcohols to produce quinazolines in good yields (59–91%). nih.gov Another approach involves an acceptorless dehydrogenative coupling (ADC) strategy, where a Mn(I) catalyst facilitates the reaction of 2-aminobenzyl alcohols with primary amides, yielding 2-substituted quinazolines. mdpi.com

Iron (Fe): Iron catalysis provides an economical and environmentally benign route to quinazolines. researchgate.net An iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides has been shown to be an atom-economical synthesis. researchgate.netfrontiersin.org Additionally, FeCl₂-catalyzed sp³ C-H oxidation followed by intramolecular C-N bond formation has been used to furnish C-2 substituted quinazolines from 2-alkylamino N-H ketimines. mdpi.com

Cobalt (Co): Cobalt-catalyzed reactions, particularly involving C-H activation and C-N bond formation, have also been developed for quinazoline synthesis. mdpi.com A ligand-free system using Co(OAc)₂·4H₂O can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles to provide quinazolines in good yields under mild conditions. organic-chemistry.org

Copper (Cu): Copper-catalyzed cascade reactions offer an efficient pathway. One such method involves the reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides using CuBr as the catalyst and air as the oxidant. organic-chemistry.org This procedure proceeds through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

Palladium (Pd): Palladium catalysis is well-established in cross-coupling reactions. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a route to diverse quinazoline derivatives. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Quinazoline Scaffolds

| Catalyst | Substrates | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| α-MnO₂ | 2-Aminobenzylamines and Alcohols | Oxidative Cyclization | 59–91% | nih.gov |

| Mn-pincer complex | 2-Aminobenzyl alcohols and Benzonitriles | Acceptorless Dehydrogenative Coupling (ADC) | 33–86% | nih.gov |

| FeCl₂ | 2-Alkylamino N-H ketimines | sp³ C-H Oxidation / C-N Formation | Good to Excellent | mdpi.com |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and Nitriles | Dehydrogenative Cyclization | Good | organic-chemistry.org |

| CuBr | (2-Bromophenyl)methylamines and Amidine hydrochlorides | Cascade N-arylation/Cyclization/Oxidation | Good | organic-chemistry.org |

This table provides illustrative examples of various transition metal-catalyzed approaches to the quinazoline core.

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce the environmental impact of chemical processes. magnusconferences.com For quinazoline synthesis, this involves the use of renewable materials, non-toxic solvents, energy-efficient techniques, and recoverable catalysts. magnusconferences.com

Photocatalysis: A novel and sustainable method utilizes visible light-driven photocatalysis. One study reports a one-pot, three-component reaction using curcumin-sensitized titanium dioxide (TiO₂) nanoparticles as a photocatalyst. mdpi.com This process, conducted in ethanol (B145695) under visible light, produced quinazoline derivatives in up to 97% yield within 40 minutes. The catalyst is cost-effective, environmentally friendly, and reusable. mdpi.com

Heterogeneous Nano-catalysts: The use of heterogeneous nano-catalysts is a cornerstone of green synthesis due to their high surface area, which promotes rapid reactions under mild conditions, and their ease of separation and reusability. Various nano-catalysts such as nano-In₂O₃, magnetic hydroxyapatite (B223615) nanoparticles, and Co(II)-NH₂-Si@Fe₂O₃ have been successfully employed for quinazoline synthesis. For example, a protocol using 5.0 mol% of nano-In₂O₃ in a water/ethanol mixture at 80 °C provided high yields in 4 hours.

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a key goal of sustainable chemistry.

Water: Water has been used as a solvent for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones via a one-pot tandem procedure under both classical heating and microwave irradiation. researchgate.net

Deep Eutectic Solvents (DES): These solvents, such as choline (B1196258) chloride:urea, are biodegradable, non-toxic, and inexpensive. They have been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Gluconic Acid Aqueous Solution (GAAS): This bio-based solvent has been used for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. openmedicinalchemistryjournal.com

Energy Efficiency: As discussed previously, microwave-assisted synthesis (MWAS) is considered a green technique due to its energy efficiency and reduction in reaction times. magnusconferences.comtandfonline.com The combination of microwave irradiation with green solvents like water further enhances the sustainability of the process. rsc.org

Table 3: Overview of Sustainable Synthetic Approaches to Quinazolines

| Approach | Key Feature | Example Catalyst/Solvent | Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Uses light as an energy source | Curcumin-sensitized TiO₂ | High efficiency, mild conditions, reusable catalyst | mdpi.com |

| Heterogeneous Nano-catalysis | Reusable, high surface area catalysts | Nano-In₂O₃, Magnetic hydroxyapatite | Mild conditions, easy catalyst recovery, minimal waste | |

| Green Solvents | Use of non-toxic, renewable solvents | Water, Deep Eutectic Solvents (DES) | Reduced environmental impact, enhanced safety | researchgate.nettandfonline.com |

This table summarizes key features and benefits of various green chemistry approaches applied to quinazoline synthesis.

Chemical Reactivity and Functionalization of 2 Chloromethyl Quinazoline

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The most prominent feature of 2-(chloromethyl)quinazoline is the highly reactive chloromethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, enabling the generation of diverse molecular analogs.

Reactions with Amine and Thiol Nucleophiles for Analog Generation

The chlorine atom of the chloromethyl group is readily displaced by a variety of amine and thiol nucleophiles. These reactions typically proceed via an SN2 mechanism and are often facilitated by a base in a polar aprotic solvent. For instance, this compound can be reacted with primary or secondary amines to yield the corresponding aminomethyl derivatives. A notable example is the reaction with morpholine (B109124) in the presence of potassium carbonate in dimethylformamide (DMF) to produce 2-(morpholinomethyl)quinazoline. Similarly, thiols can displace the chloride to form thioether derivatives.

The generation of diverse analogs through these nucleophilic substitution reactions is a key strategy in drug discovery. For example, derivatives of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one are synthesized and subsequently reacted with various nitrogen nucleophiles like ethyl piperidine-4-carboxylate and morpholine to create a library of compounds for biological screening. arkat-usa.org

Table 1: Examples of Nucleophilic Substitution Reactions with Amine and Thiol Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Reference |

| Morpholine | K₂CO₃, DMF, 90°C | 7-(Morpholinomethyl)quinazolin-4-amine | |

| Ethyl piperidine-4-carboxylate | K₂CO₃, KI, CH₃CN, reflux | 1-{[3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}piperidine-4-carboxylate | arkat-usa.org |

| Ammonia | Aqueous or gaseous NH₃ | (Quinazolin-2-yl)methanamine |

Derivatization with Hydrazinyl and Diazenyl Groups

The chloromethyl group can also be functionalized with hydrazine (B178648) and its derivatives. While direct substitution with hydrazine on this compound can be inferred, a common strategy involves the displacement of a more labile group, such as a methylthio group, from the 2-position of the quinazoline (B50416) ring with hydrazine hydrate (B1144303) to form the corresponding 2-hydrazinoquinazoline. asianpubs.org More directly, 2-chloro-4-hydrazinoquinazoline derivatives can be synthesized and subsequently reacted with aldehydes to form Schiff bases, resulting in compounds like 2-chloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline. nih.gov These hydrazinyl derivatives are of interest for their potential biological activities. scispace.com

Furthermore, the synthesis of quinazolinone derivatives bearing a diazenyl (azo) group has been reported, highlighting another avenue for functionalization, although direct derivatization from the chloromethyl group is less common. nih.gov

Reaction Kinetics with Nucleophiles

The nucleophilic substitution at the chloromethyl group generally follows second-order kinetics, which is characteristic of an SN2 mechanism. For a related compound, 7-(chloromethyl)quinazolin-4-amine, the substitution reaction exhibits second-order kinetics with a rate constant (k) of 1.2 × 10⁻³ L/mol·s in DMF at 25°C. Studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with anilines, also confirm a bimolecular reaction mechanism. ias.ac.in The rate of these reactions is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature. The sensitivity of the reaction to substituent effects on the nucleophile further supports the SN2 pathway. ias.ac.in

Reactivity of the Quinazoline Ring System

Beyond the chloromethyl group, the quinazoline ring itself is amenable to a variety of chemical modifications, including cross-coupling reactions and redox transformations. These reactions allow for further diversification of the molecular scaffold.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Halogenated quinazolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netresearchgate.net The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to haloquinazolines. wikipedia.orgorganic-chemistry.orgsynarchive.com Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is widely used for the arylation and vinylation of the quinazoline core. x-mol.comacs.orglibretexts.org

These reactions typically target a halogen substituent on the quinazoline ring. For instance, 2-chloroquinazolines can participate in such couplings, although the reactivity at the C4 position is often higher. beilstein-journals.orgmdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on the Quinazoline Ring

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | 6-Bromo-2-methylquinazolin-4(3H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 6-Phenyl-2-methylquinazolin-4(3H)-one | researchgate.net |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu co-catalyst | bis(4-Bromophenyl)acetylene | wikipedia.org |

Oxidative and Reductive Transformations of the Quinazoline Core

The quinazoline ring system can undergo both oxidative and reductive transformations. Oxidation of quinazoline with hydrogen peroxide in an acidic medium can yield 3,4-dihydro-4-oxoquinazoline. scispace.com Oxidative cyclization is also a known reaction for derivatives of quinazolinone, for example, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.org

Conversely, the quinazoline ring can be reduced under various conditions. Catalytic hydrogenation of quinazoline typically leads to the formation of 3,4-dihydroquinazoline. scispace.com Stronger reducing agents like lithium aluminum hydride can result in the formation of 1,2,3,4-tetrahydroquinazoline. scispace.com These transformations provide access to a range of saturated and partially saturated quinazoline derivatives.

Mechanistic Investigations of 2 Chloromethyl Quinazoline Derivatives in Biological Systems

Enzyme Inhibition Mechanisms

The inhibitory activity of 2-(chloromethyl)quinazoline derivatives against various enzymes is a cornerstone of their therapeutic potential. These mechanisms range from competitive to non-competitive inhibition, affecting enzymes crucial for cell proliferation and metabolic processes.

Quinazoline (B50416) derivatives are recognized as potent inhibitors of receptor tyrosine kinases, which are pivotal in cell replication signaling. google.com Overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a known factor in the progression of several human cancers, making them key targets for anticancer therapies. google.comnih.govekb.eg Derivatives of this compound have been specifically investigated as inhibitors of these pathways. nih.gov

Studies have shown that these compounds can function as irreversible dual EGFR/HER2 kinase inhibitors. nih.gov For instance, a series of novel quinazoline derivatives demonstrated significant inhibitory activities against both EGFR and HER2 tyrosine kinases, with several compounds exhibiting nanomolar IC₅₀ values. nih.gov Molecular docking studies of compounds such as 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one have shown that they fit into the ATP binding site of the EGFR-tyrosine kinase (EGFR-TK), which is consistent with their observed biological activity. ekb.eg The quinazolinone core structure is essential for this binding, often engaging in hydrogen bonding within the kinase domain. mdpi.com The development of these inhibitors is partly driven by the need to overcome mutation-related resistance seen with earlier generations of kinase inhibitors. nih.gov

| Compound Derivative | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one | EGFR-TK | 2.84 µg/well | ekb.eg |

| Quinazoline Derivative 1d | EGFR/HER2 | Potent (nanomolar IC₅₀ values) | nih.gov |

| Quinazoline Derivative 1a | EGFR/HER2 | Potent (nanomolar IC₅₀ values) | nih.gov |

| Quinazoline Derivative 1v | EGFR/HER2 | Potent (nanomolar IC₅₀ values) | nih.gov |

Purine (B94841) nucleoside phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases. mdpi.com This pathway is critical for organisms that cannot synthesize purines de novo. nih.gov Because of its essential role in nucleotide metabolism, PNPase has been identified as a promising therapeutic target for various diseases, including infections by pathogens like Helicobacter pylori and in modulating host immune responses. nih.govnih.gov Inhibition of PNPase can disrupt the purine supply, thereby affecting cell viability and replication. nih.gov

PNPase catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and α-ribose-1-phosphate. mdpi.com Inhibitors of this enzyme can prevent this crucial step. While specific studies detailing the inactivation of PNPase directly by this compound derivatives are not extensively covered in the provided literature, the general strategy of targeting PNPase involves developing compounds that can effectively bind to the enzyme's active site. mdpi.comnih.gov For example, studies on H. pylori have shown that various substituted purines can inhibit its PNPase with micromolar efficacy, leading to reduced bacterial growth. nih.gov This highlights the potential for structurally related heterocyclic compounds, including quinazoline derivatives, to be explored as PNPase inhibitors.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. frontiersin.org Inhibiting this enzyme is an effective strategy for managing postprandial hyperglycemia, a hallmark of diabetes mellitus. frontiersin.org Several quinazolin-4(3H)-one derivatives have demonstrated significant α-glucosidase inhibitory activity. researchgate.netd-nb.infonih.gov

The mechanism of inhibition can vary among different derivatives. For example, a study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives found that the most potent compound acted as a competitive inhibitor. nih.gov This suggests that the compound effectively binds to the active site of the enzyme, competing with the natural substrate. d-nb.infonih.gov In contrast, other studies on different quinazolinone derivatives, such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one, revealed a non-competitive reversible inhibition mechanism. nih.gov This indicates that these inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov The interaction is often stabilized by hydrogen bonds and hydrophobic forces. nih.gov

| Compound Derivative | α-Glucosidase Inhibitory Activity (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 7b (ortho-fluoro substitution) | 14.4 ± 0.2 µM | Competitive | d-nb.infonih.gov |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 µM | Non-competitive | nih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 µM | Non-competitive | nih.gov |

| Unsubstituted quinazolin-4(3H)-one derivative 7a | 363.4 µM | Not specified | d-nb.info |

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, this compound derivatives exert their biological effects by interacting with cellular receptors and interfering with downstream signaling cascades. These interactions are fundamental to their observed anticancer activities.

The ability of this compound derivatives to bind effectively to target receptors is a primary determinant of their biological activity. Molecular docking and dynamics simulations have provided significant insights into these interactions, particularly with kinase receptors like EGFR. nih.govresearchgate.net These studies show that the quinazoline scaffold can form stable complexes within the ATP-binding pocket of the EGFR kinase domain. ekb.eg

The stability of these ligand-protein complexes is often maintained by a network of hydrogen bonds and other interactions with key amino acid residues. nih.gov For example, in the EGFR active site, interactions have been observed with residues such as Met 769, Leu 768, Cys 773, and Thr 766. nih.gov The number and strength of these intermolecular hydrogen bonds contribute significantly to the stability and potency of the inhibitor-receptor complex. nih.gov The chloromethyl group at the 2-position provides a site for chemical modification to optimize these binding interactions and potentially form covalent bonds, leading to irreversible inhibition.

| Receptor | Key Interacting Amino Acid Residues | Reference |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Met 769, Leu 768, Gly 772, Cys 773, Thr 766, Asp 831, Val 702 | nih.gov |

| Aldose Reductase 2 (ALR2) | Trp-111, Tyr-209, Trp-20, Ser-302 | researchgate.net |

By inhibiting key enzymes and binding to cellular receptors, this compound derivatives can profoundly modulate intracellular signaling pathways that govern cell fate. smolecule.com A primary outcome of this modulation is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

The interference with EGFR and HER2 signaling, for example, disrupts pathways critical for cell proliferation, survival, differentiation, and metastasis. nih.govnih.gov Furthermore, some quinazolinone-based compounds have been found to induce apoptosis by modulating the expression of key signaling proteins, such as those in the Bcl-2 family, which are central regulators of apoptosis. nih.govd-nb.info Other reported mechanisms include the disruption of microtubule organization, leading to mitotic arrest, and the inhibition of cell cycle-dependent kinases. mdpi.com The upregulation of reactive oxygen species (ROS) has also been associated with treatment by some derivatives, potentially triggering mitochondria-mediated apoptosis. nih.govd-nb.info

Vasopressin V3 Receptor Antagonism

Derivatives of this compound have emerged as a notable class of vasopressin V3 (also known as V1b) receptor antagonists. The V3 receptor is implicated in various physiological processes, and its modulation is a target for therapeutic intervention. Research has identified that specific structural modifications to the quinazoline core can lead to potent and selective V3 receptor binders.

The discovery of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as a novel class of vasopressin V3 receptor antagonists highlights the potential of this scaffold. nih.gov A high-throughput screening of a vast compound library initially identified a lead compound with good activity in a V3 binding assay (IC50=0.20 microM). nih.gov Subsequent optimization of this lead compound, which can be synthesized from a this compound precursor, resulted in analogs with improved drug-like properties and potent V3 receptor antagonism. nih.gov For instance, optimized analogs demonstrated IC50 values as low as 0.12 microM. nih.gov

Furthermore, novel series of pyrrole-pyrazinone and pyrazole-pyrazinone compounds, synthesized through the reaction of intermediates like [2-(chloromethyl)-4-oxo-3,4-dihydro-quinazolin-3-yl]acetonitrile, have been identified as potent and selective vasopressin V1b receptor antagonists. core.ac.uk These findings underscore the versatility of the this compound framework in generating compounds that can effectively target the vasopressin V3 receptor. nih.govcore.ac.ukjchps.com

Table 1: Vasopressin V3 Receptor Antagonism by Quinazoline Derivatives

| Compound Class | Lead Compound IC50 (µM) | Optimized Analog IC50 (µM) | Reference |

|---|

Molecular Mechanisms Underlying Antiproliferative and Antimicrobial Activities

The antiproliferative and antimicrobial properties of this compound derivatives are attributed to several distinct molecular mechanisms. These include the induction of cell cycle arrest and apoptosis, interference with microtubule dynamics, and direct interactions with cellular macromolecules like DNA.

A significant mechanism by which this compound derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

One study demonstrated that a specific derivative, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (compound 5k), induced late-stage apoptosis in A549 lung cancer cells at high concentrations. researchgate.netvulcanchem.com At the tested concentrations, this compound also caused the arrest of the A549 cell cycle in the G2/M phase. researchgate.netvulcanchem.com Similarly, another series of 3-substituted phenyl quinazolinone derivatives was found to arrest the cell cycle at the S phase in MCF-7 breast cancer cells and to induce apoptosis in this cell line. researchgate.net

Further research into new 1,2,4-oxadiazole/quinazoline-4-one hybrids, synthesized from 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives, revealed that a lead compound could induce cell cycle arrest at the G2/M phase in A-549 cells, subsequently leading to apoptosis. nih.gov The percentage of cell accumulation in the G2/M phase was significant after 24 hours of treatment. nih.gov These findings collectively indicate that the induction of cell cycle arrest, often at the G2/M or S phase, is a key antiproliferative mechanism for this class of compounds. researchgate.netvulcanchem.comnih.govnih.gov

Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis

| Derivative Class/Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | A549 (Lung) | G2/M phase arrest, induction of late apoptosis | researchgate.netvulcanchem.com |

| 3-Substituted phenyl quinazolinone derivatives | MCF-7 (Breast) | S phase arrest, induction of apoptosis | researchgate.net |

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several derivatives of this compound have been shown to function as inhibitors of tubulin polymerization.

Quinazolinone-based compounds can inhibit the polymerization of tubulin, a process crucial for the formation of functional microtubules, thereby preventing cell division. researchgate.net This property makes them promising candidates for the development of anticancer drugs. vulcanchem.comresearchgate.netvulcanchem.com For instance, derivatives of 2-chloro-7-methoxy-4-methylquinazoline (B3339074) are being investigated as potential inhibitors of tubulin polymerization. vulcanchem.com

Detailed mechanistic studies on the quinazoline derivative 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) have shown that it inhibits tubulin polymerization by binding to the colchicine (B1669291) site on tubulin. nih.govuiowa.edu This interaction leads to aberrant spindle formation, mitotic arrest, and ultimately, cell death. nih.govuiowa.edu Another study on 2,4-diaminoquinazoline derivatives demonstrated that their antiproliferative activity is exerted through the inhibition of tubulin polymerization. These findings establish the interference with microtubule dynamics as a significant mechanism of action for this class of compounds. researchgate.netnih.govuiowa.edu

The biological activity of this compound derivatives also stems from their interactions with cellular macromolecules, particularly DNA. These interactions are fundamental to their antimicrobial and, in some cases, their anticancer effects.

Certain quinazolinone derivatives exhibit antibacterial and antifungal properties through their interaction with both the cell wall and DNA structures. vulcanchem.com The ability of these compounds to interfere with DNA is a key aspect of their antimicrobial mechanism. vulcanchem.com

In the context of anticancer activity, some quinazoline derivatives function as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like replication and transcription. Quinazoline-2,4-diones, which can be synthesized from this compound precursors, have been identified as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. jchps.com Furthermore, some of these diones act as topoisomerase I poisons, stabilizing the complex between the enzyme and DNA, which can lead to double-stranded DNA breaks. The design of novel 4-substituted quinazoline derivatives as DNA gyrase inhibitors has also been reported. vulcanchem.comnih.govnih.gov These studies collectively point towards DNA and associated enzymes like topoisomerases as important cellular targets for this compound derivatives.

Structure Activity Relationship Sar Studies of 2 Chloromethyl Quinazoline Analogs

Impact of Substitutions on the Chloromethyl Group

The 2-(chloromethyl) group is a key feature of this class of quinazoline (B50416) analogs, primarily due to its chemical reactivity. The chlorine atom serves as an effective leaving group, making the methylene (B1212753) carbon an electrophilic center susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, enabling extensive exploration of the chemical space around this position to modulate biological activity.

Early investigations into the anti-inflammatory properties of 1-phenyl quinazolinone derivatives provided insights into the role of the 2-substituent. In one such study, a series of compounds were synthesized with various groups at the 2-position. The results indicated that the 2-chloromethyl derivative possessed the least anti-inflammatory activity when compared to analogs bearing 2-piperidenomethyl, 2-methyl, or 2-dimethylaminomethyl groups. mdpi.com This suggests that replacing the chlorine with other moieties, particularly those containing nitrogen, can be advantageous for this specific biological effect.

Further research has explored replacing the chloro group with other nucleophiles to generate novel analogs with different biological profiles. For instance, the substitution of the chlorine atom to create 2-hydroxymethyl-4(3H)-quinazolinones has been reported as a convenient synthetic route. researchgate.net This conversion from a reactive alkyl halide to a more stable alcohol group can significantly alter the compound's physicochemical properties and its mode of interaction with biological targets. Additionally, the synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one from 2-(chloromethyl)quinazolin-4(3H)-one demonstrates the utility of this position for installing larger heterocyclic fragments. acs.org The introduction of such groups can provide new points of interaction with target proteins, potentially leading to enhanced or novel activities.

The data from these studies highlight a clear trend: the 2-(chloromethyl) position is a critical site for modification. The nature of the substituent that replaces the chlorine atom has a profound impact on the resulting analog's biological activity, with different functional groups favoring different therapeutic outcomes.

Table 1: Impact of C2-Methyl Substituent Modification on Anti-inflammatory Activity

| Base Scaffold | Substituent at C2-Methyl Position | Relative Anti-inflammatory Activity |

|---|---|---|

| 1-Phenyl Quinazolinone | -Cl (Chloromethyl) | Least Active |

| 1-Phenyl Quinazolinone | -N(CH₃)₂ (Dimethylaminomethyl) | More Active |

| 1-Phenyl Quinazolinone | -CH₃ (Methyl) | More Active |

| 1-Phenyl Quinazolinone | -Piperidinyl (Piperidinomethyl) | Most Active |

Influence of Substituents on the Quinazoline Core and Peripheral Rings (Positions 2, 3, 4, 6, 8)

The biological activity of 2-(chloromethyl)quinazoline analogs is not solely dictated by the C2-substituent. Modifications to the quinazoline nucleus and any attached rings are equally critical in determining the compound's pharmacological profile. SAR studies have identified several key positions where substitutions can significantly modulate activity, particularly for antimicrobial and anticancer applications. mdpi.comnih.govnih.gov

Position 2: Beyond the chloromethyl group itself, the introduction of other substituents at C2 has been extensively studied. For anticancer activity, placing a phenyl ring at the C-2 position can be vital for establishing hydrogen bonds with target enzymes. nih.gov The activity is also influenced by the nature of the substituent, with thioalkyl fragments and thiazole (B1198619) groups showing promise. nih.gov

Position 3: In the context of quinazolin-4-ones, the N3 position is a key site for modification. For antimicrobial activity, a substituted aromatic ring at this position is often considered essential. nih.gov In the development of PARP inhibitors, it was found that small alkyl or aromatic groups at this position were better tolerated than bulkier substituents. nih.gov The synthesis of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones has produced derivatives with potent antitumor activities against various cancer cell lines. researchgate.net

Position 4: The C4 position is one of the most frequently modified sites on the quinazoline scaffold. Substitution with amine or substituted amine groups, particularly 4-anilino moieties, is a hallmark of many potent enzyme inhibitors. nih.govnih.gov For example, pyrrolidine (B122466) and morpholine (B109124) fragments at C4 were found to be beneficial for anticancer activity against breast cancer cells. tandfonline.com Furthermore, in 4-anilinoquinazoline (B1210976) derivatives, substitutions on the aniline (B41778) ring itself are critical; meta and para substituents were found to be preferred for BCRP inhibitory activity. nih.gov

Positions 6 and 8: The benzene (B151609) portion of the quinazoline ring offers further opportunities for structural modification. The presence of halogen atoms, such as chlorine or bromine, at positions C6 and C8 has been shown to enhance antimicrobial activities. nih.gov Specifically for anticancer activity, placing a nitro group at the C-6 position can increase potency. nih.gov In a series of 4-anilino-quinazoline derivatives, bromo, methyl, and methoxy (B1213986) substitutions at the C-6 position (via an arylamino group) increased activity against certain cancer cell lines. nih.gov

The collective findings indicate that a multi-pronged substitution strategy is often necessary to optimize the activity of quinazoline analogs. The interplay between substituents at positions 2, 3, 4, 6, and 8 allows for the fine-tuning of electronic, steric, and lipophilic properties to achieve desired biological outcomes.

Table 2: Summary of SAR Findings for Quinazoline Core Substitutions

| Position | Favorable Substituents/Features | Associated Biological Activity | Reference |

|---|---|---|---|

| 2 | Phenyl ring, Thioalkyl, Thiazole | Anticancer, Enzyme Inhibition | nih.gov |

| 3 | Substituted aromatic ring, Small alkyl/aromatic groups | Antimicrobial, Anticancer (PARP inhibition) | nih.govnih.gov |

| 4 | Anilino, Pyrrolidine, Morpholine | Anticancer, Enzyme Inhibition | nih.govnih.govtandfonline.com |

| 6 | Halogens (Cl, Br), Nitro group, Methoxy | Antimicrobial, Anticancer | nih.govnih.gov |

| 8 | Halogens (Cl, Br) | Antimicrobial | nih.gov |

Stereochemical Considerations in Activity Modulation

The introduction of chiral centers into this compound analogs adds another layer of complexity and opportunity for modulating biological activity. When a substituent creates a stereocenter, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological and pharmacokinetic properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

The synthesis of enantiomerically pure quinazolinone derivatives is an area of active investigation, underscoring the importance of stereochemistry in this class of compounds. rsc.orgacs.orgmdpi.com Research into pyrazino[2,1-b]quinazoline-3,6-dione alkaloids, which are structurally related to quinazolinones, has demonstrated clear differences in the biological activity of enantiomeric pairs. In one study, four enantiomeric pairs were synthesized and evaluated for their growth inhibitory effects against tumor cell lines. The results showed that the compounds of the 5a–d series displayed lower GI₅₀ values (31 to 52 μM), indicating greater potency, compared to their corresponding enantiomers in the 4a–d series. nih.govnih.gov This highlights that the specific three-dimensional arrangement of atoms is critical for effective interaction with the biological target.

Further evidence for the importance of stereochemistry comes from studies on thalidomide (B1683933) analogs incorporating a quinazolinone ring. In one study, deuterated enantiomers of a piperidine-2,6-dione-substituted quinazolinone were synthesized and separated. pnas.org The investigation of these stable enantiomers allows for a more accurate assessment of the biological properties of each isomer, as it prevents in vivo racemization that can confound results. The development of stereoselective synthetic methods is crucial for accessing single isomers for biological evaluation. nih.gov For example, methods have been developed to overcome the formation of isomeric mixtures in the synthesis of 2,3-disubstituted quinazoline-4(3H)-ones, allowing for the isolation of a single, desired stereoisomer. rsc.org The ability to synthesize and test enantiomerically pure compounds is essential for elucidating precise structure-activity relationships and developing more selective and potent therapeutic agents.

Computational and in Silico Approaches in the Study of 2 Chloromethyl Quinazoline

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. For 2-(chloromethyl)quinazoline derivatives, docking studies have been instrumental in understanding their potential as therapeutic agents, particularly in the context of cancer and infectious diseases.

A primary target for many quinazoline-based compounds is the epidermal growth factor receptor (EGFR), a key player in cell proliferation and a common target in cancer therapy. researchgate.netekb.eg Docking studies have been performed to evaluate the binding modes of this compound derivatives within the ATP-binding site of the EGFR-tyrosine kinase (EGFR-TK). ekb.eg These studies often reveal that the quinazoline (B50416) scaffold orients itself in a manner that allows for crucial hydrogen bonding interactions with key amino acid residues in the active site. researchgate.net For instance, research on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones showed that these compounds could achieve lower binding energies than the known EGFR inhibitor erlotinib, suggesting a strong binding affinity. researchgate.net The interactions often involve hydrogen bonds with residues like Met793, a common interaction for EGFR inhibitors.

Beyond EGFR, molecular docking has been employed to investigate the interaction of this compound derivatives with other biological targets. In the context of antibacterial research, derivatives have been docked into the active site of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov One study demonstrated that a ciprofloxacin-derivative incorporating a 2-(chloromethyl)quinazolin-4(3H)-one moiety exhibited a better binding energy compared to ciprofloxacin (B1669076) itself, indicating enhanced inhibitory potential. nih.gov

The following table summarizes key findings from molecular docking studies on this compound derivatives:

| Derivative Class | Target Protein | Key Findings |

| 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones | EGFR | Lower binding energies than erlotinib; hydrogen bonding with active site residues. researchgate.net |

| 3-(4-Aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one | EGFR-TK | Docking results coincided with biological activity against human breast carcinoma. ekb.eg |

| Ciprofloxacin-quinazolinone hybrid | DNA gyrase | Better binding energy compared to ciprofloxacin, suggesting enhanced antibacterial potential. nih.gov |

| Quinazolin-4(3H)-one derivatives | Aldose Reductase (ALR2) | Stable binding interactions with key residues such as Trp-111, Tyr-209, Trp-20, and Ser-302. researchgate.net |

| Quinazoline-chromene hybrids | EGFR and VEGFR2 | Strong binding interactions with key residues of the target receptors. researchgate.net |

These studies underscore the utility of molecular docking in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors based on the this compound scaffold. The chloromethyl group itself can be a crucial feature, potentially forming covalent bonds with nucleophilic residues like cysteine in the target protein, a mechanism that can be explored through more advanced computational methods like covalent docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies have been pivotal in predicting their cytotoxic activities and guiding the synthesis of new, more potent compounds. nih.gov

In a typical QSAR study involving quinazoline derivatives, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, functional, chemical, and electronic, among others. researchgate.net By employing statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like genetic algorithm-partial least squares (GA-PLS), models are built to correlate these descriptors with the observed biological activity, often expressed as IC50 values. researchgate.netmui.ac.ir

For instance, a QSAR analysis of a series of quinazoline derivatives against a breast cancer cell line identified constitutional, functional, chemical, 2D autocorrelation, and charge descriptors as significant parameters for predicting anticancer activity. researchgate.net The resulting model not only helped in understanding the structural requirements for cytotoxicity but also was used in an in silico screening to design new lead compounds. researchgate.net The predictive power of these QSAR models is often validated by a strong correlation between the predicted and experimental activities, as well as with results from molecular docking simulations. researchgate.net

The insights gained from QSAR studies on this compound derivatives can be summarized as follows:

Identification of Key Descriptors: QSAR models help pinpoint the specific structural features (e.g., electronic properties, steric bulk, hydrophobicity) that are most influential for the biological activity of the compounds.

Predictive Modeling: Once a robust QSAR model is established, it can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Mechanistic Insights: While not a direct visualization like molecular docking, QSAR can provide clues about the mechanism of action by highlighting the importance of certain physicochemical properties that are known to be relevant for specific biological interactions.

The development of QSAR models for this compound derivatives represents a crucial step in the rational design of new therapeutic agents, allowing for a more efficient exploration of the vast chemical space of this versatile scaffold.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound derivative, and its protein target. These simulations, which model the movement of atoms and molecules over time, offer deeper insights into the stability of ligand-protein complexes and the nature of their interactions compared to the static picture provided by molecular docking. researchgate.net

For derivatives of this compound, MD simulations have been employed to validate and refine the binding poses obtained from molecular docking. researchgate.netnih.gov A key aspect analyzed in MD simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound in the active site. researchgate.netresearchgate.net For example, MD simulations of potent quinazoline analogues demonstrated well-binding stability with lower RMSD values compared to less active analogues. researchgate.net

Furthermore, MD simulations allow for the analysis of the persistence of crucial interactions, such as hydrogen bonds, over the simulation time. researchgate.net Studies on quinazoline-chromene hybrids have shown strong hydrogen bond interactions for a significant portion of the simulation time, indicating a stable complex. researchgate.net The radius of gyration (Rg) is another parameter that can be monitored to assess the compactness and stability of the ligand-target complex. nih.gov

The following table highlights the applications of MD simulations in the study of this compound derivatives:

| System Studied | Key Parameters Analyzed | Findings |

| Potent quinazoline analogue in EGFR | RMSD, Rg, hydrogen bonds | Well-binding stability compared to less active analogues, with lower RMSD and more interactions. researchgate.net |

| Quinazoline-chromene hybrids in EGFR and VEGFR2 | Hydrogen bonds, RMSD | Strong hydrogen bond interactions for over 80% of the simulation time and low ligand RMSD (around 2 Å). researchgate.net |

| Quinazolin-4(3H)-one derivative in Aldose Reductase (ALR2) | Binding interactions | Stable binding interactions with key residues in the active site. researchgate.net |

In essence, molecular dynamics simulations serve as a computational microscope, allowing researchers to observe the intricate dance between this compound-based ligands and their biological targets, thereby providing a more comprehensive understanding of their mechanism of action at the atomic level.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, particularly those based on quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties that govern a compound's behavior. researchgate.net

For this compound and its derivatives, DFT calculations can provide insights into:

Electron Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The electron-withdrawing effect of the chlorine atom in the chloromethyl group creates an electrophilic center, which is a key aspect of its reactivity.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps to understand the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Reactivity Indices: Theoretical calculations can determine local atomic reactivity indices, which can be correlated with biological activity. In a study on a series of 4-anilino-2-trichloromethylquinazolines, a statistically significant equation was derived relating the variation in antiplasmodial activity to the variation of these indices, suggesting that the biological process is controlled by orbital and charge factors. researchgate.net

Tautomeric Stability: For quinazoline derivatives that can exist in different tautomeric forms, theoretical calculations can predict the relative stability of these forms.

Computational studies on quinazoline 3-oxides have shown that the N-oxide group activates the C4 position for electrophilic substitution. smolecule.com The chloromethyl substituent, on the other hand, introduces electrophilic character, making it susceptible to reactions with nucleophiles. smolecule.com This inherent reactivity, elucidated through theoretical calculations, is fundamental to its utility in synthesizing more complex heterocyclic structures.

Q & A

Q. What are the most reliable synthetic routes for 2-(Chloromethyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation or nucleophilic substitution. For example:

-

Route 1 : Cyclocondensation of chloromethyl precursors with amines under reflux in ethanol (yields ~65–75%) .

-

Route 2 : Substitution of hydroxyl or thiol groups in quinazoline derivatives using chloromethylation agents like SOCl₂ or PCl₃ (yields ~50–60%, but higher purity) .

Key factors affecting yield include temperature control (60–80°C optimal), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst use (e.g., AlCl₃ for Friedel-Crafts reactions). Purity is optimized via recrystallization in ethanol/water mixtures (≥98% purity confirmed by HPLC) .- Data Table :

| Synthetic Route | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | Chloroacetyl chloride, NH₃ | Ethanol | 70 | 68 | 95 |

| Nucleophilic Substitution | SOCl₂, Quinazoline | DCM | 25 | 55 | 98 |

Q. How can researchers characterize this compound’s structure and confirm its stability under laboratory conditions?

- Methodological Answer :

- Structural Confirmation : Use single-crystal X-ray diffraction (resolution ≤ 0.056 Å) to resolve the chloromethyl group’s position on the quinazoline ring . Complementary techniques include NMR (¹H/¹³C) and FT-IR (C-Cl stretch at 680–720 cm⁻¹) .

- Stability Assessment : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). The compound is hygroscopic; store in anhydrous conditions with desiccants (e.g., silica gel) .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

- With Amines : React with primary amines (e.g., methylamine) in DMF at 60°C to form 2-(Aminomethyl)quinazoline derivatives (yield ~70–80%) .

- With Thiols : Use NaSH as a nucleophile in THF to generate thioether-linked analogs (yield ~60%) .

Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3).

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported decomposition rates of this compound under oxidative conditions?

Q. What strategies optimize the selectivity of this compound in cross-coupling reactions for drug discovery?

- Methodological Answer : To minimize side reactions (e.g., dimerization):

Q. How do structural modifications to this compound impact its bioactivity in anti-inflammatory or antimicrobial studies?

- Methodological Answer : SAR studies show:

- Anti-inflammatory Activity : Adding a sulfonamide group at position 4 reduces IC₅₀ for COX-2 inhibition by 40% compared to the parent compound .

- Antimicrobial Activity : Substituting the chloromethyl group with a pyridinyl moiety enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL vs. 32 µg/mL for parent) .

Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins like COX-2 or DNA gyrase.

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound batches?

- Methodological Answer :

Q. How can researchers address discrepancies in reported synthetic yields across literature?

- Methodological Answer : Discrepancies often arise from unoptimized stoichiometry or side reactions. Conduct Design of Experiments (DoE) to identify critical factors (e.g., molar ratio, solvent). For example, a central composite design revealed that increasing the amine:quinazoline ratio from 1:1 to 1.2:1 improves yield by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.